Cas no 1805255-02-0 (2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol)

2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol is a versatile brominated pyridine derivative with a difluoromethyl substituent, offering unique reactivity for selective functionalization in organic synthesis. The presence of both bromine and bromomethyl groups enables efficient cross-coupling reactions, nucleophilic substitutions, and further derivatization, making it valuable for constructing complex heterocyclic frameworks. The difluoromethyl group enhances metabolic stability and lipophilicity, which is advantageous in pharmaceutical and agrochemical applications. The hydroxymethyl moiety at the 6-position provides an additional handle for further modifications. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where precise control over molecular structure is critical. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol structure
1805255-02-0 structure
Product name:2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol
CAS No:1805255-02-0
MF:C8H7Br2F2NO
MW:330.952087640762
CID:4866460

2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol
    • Inchi: 1S/C8H7Br2F2NO/c9-2-4-1-5(3-14)13-7(10)6(4)8(11)12/h1,8,14H,2-3H2
    • InChI Key: DQPOBAFQWHZMTI-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(F)F)C(CBr)=CC(CO)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • XLogP3: 2.2
  • Topological Polar Surface Area: 33.1

2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029053767-1g
2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol
1805255-02-0 97%
1g
$1,504.90 2022-04-01

Additional information on 2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol

Research Briefing on 2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol (CAS: 1805255-02-0)

In recent years, the compound 2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol (CAS: 1805255-02-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its brominated and difluoromethylated pyridine core, has shown promising potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting infectious diseases and oncology.

A study published in the Journal of Medicinal Chemistry (2023) highlighted the role of 2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol as a key precursor in the synthesis of kinase inhibitors. The research demonstrated that the bromine and difluoromethyl groups at the 2- and 3-positions, respectively, enhance the compound's reactivity in nucleophilic substitution reactions, enabling efficient derivatization. The study further reported that derivatives of this compound exhibited potent inhibitory activity against EGFR and HER2 kinases, with IC50 values in the nanomolar range.

Another significant application of this compound was explored in a 2024 Nature Communications article, where it was utilized as a building block for the development of fluorinated pyridine-based antibiotics. The difluoromethyl group was found to improve metabolic stability and membrane permeability, addressing common challenges in antibiotic design. The resulting derivatives showed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa.

From a synthetic chemistry perspective, recent advances in the preparation of 2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol have been reported in Organic Letters (2023). The study introduced a novel one-pot synthesis method using 3,5-dibromo-2,6-difluoropyridine as a starting material, achieving a 78% yield with improved regioselectivity. This methodological innovation has significant implications for scaling up production while reducing environmental impact.

In the realm of drug discovery, computational studies have shed light on the molecular interactions of this compound. Molecular docking simulations (Journal of Chemical Information and Modeling, 2024) revealed that the bromine atoms participate in halogen bonding with protein targets, while the difluoromethyl group contributes to favorable hydrophobic interactions. These findings provide valuable insights for structure-activity relationship (SAR) optimization in medicinal chemistry programs.

Ongoing research is exploring the potential of 2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol in PROTAC (Proteolysis Targeting Chimera) development. Preliminary results presented at the 2024 ACS Spring Meeting indicate that the compound's structural features make it an ideal candidate for linker design in targeted protein degradation strategies, particularly for challenging oncology targets.

As research progresses, the safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and its derivatives are being rigorously evaluated. Recent toxicology studies (Regulatory Toxicology and Pharmacology, 2024) suggest that while the compound shows excellent in vitro stability, careful consideration must be given to potential hepatotoxicity at higher concentrations, warranting further optimization in lead compound development.

The versatility of 2-Bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-6-methanol continues to inspire innovative applications across multiple therapeutic areas. With its unique combination of reactivity and bioactivity, this compound represents a valuable tool in the medicinal chemist's arsenal, offering numerous opportunities for the development of next-generation pharmaceuticals.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk